molecular formula C11H15Cl2NO B12816264 2-(2,6-Dichlorophenoxy)-N,N-dimethylpropylamine CAS No. 22196-56-1

2-(2,6-Dichlorophenoxy)-N,N-dimethylpropylamine

Cat. No.: B12816264
CAS No.: 22196-56-1
M. Wt: 248.15 g/mol
InChI Key: SHZBVFVCCZJDIQ-UHFFFAOYSA-N
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Description

2-(2,6-Dichlorophenoxy)-N,N-dimethylpropylamine is an organic compound that belongs to the class of phenoxyamines It is characterized by the presence of a dichlorophenoxy group attached to a dimethylpropylamine moiety

Preparation Methods

The synthesis of 2-(2,6-Dichlorophenoxy)-N,N-dimethylpropylamine can be achieved through several synthetic routes. One common method involves the reaction of 2,6-dichlorophenol with N,N-dimethylpropylamine under controlled conditions. The reaction typically requires the presence of a base, such as sodium hydroxide, to facilitate the formation of the desired product. Industrial production methods may involve continuous flow synthesis techniques to optimize yield and purity .

Chemical Reactions Analysis

2-(2,6-Dichlorophenoxy)-N,N-dimethylpropylamine undergoes various chemical reactions, including:

Scientific Research Applications

2-(2,6-Dichlorophenoxy)-N,N-dimethylpropylamine has a wide range of scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds and pharmaceuticals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.

    Industry: It is used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(2,6-Dichlorophenoxy)-N,N-dimethylpropylamine involves its interaction with specific molecular targets. The compound is known to interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and molecular targets involved are still under investigation, but it is believed to exert its effects through the modulation of signaling pathways and enzyme activity .

Comparison with Similar Compounds

2-(2,6-Dichlorophenoxy)-N,N-dimethylpropylamine can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific structural configuration, which imparts distinct chemical and biological properties, making it valuable for various scientific and industrial applications.

Properties

CAS No.

22196-56-1

Molecular Formula

C11H15Cl2NO

Molecular Weight

248.15 g/mol

IUPAC Name

2-(2,6-dichlorophenoxy)-N,N-dimethylpropan-1-amine

InChI

InChI=1S/C11H15Cl2NO/c1-8(7-14(2)3)15-11-9(12)5-4-6-10(11)13/h4-6,8H,7H2,1-3H3

InChI Key

SHZBVFVCCZJDIQ-UHFFFAOYSA-N

Canonical SMILES

CC(CN(C)C)OC1=C(C=CC=C1Cl)Cl

Origin of Product

United States

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